molecular formula C8H14Cl2F3N3 B13530216 1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanaminedihydrochloride

1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanaminedihydrochloride

Cat. No.: B13530216
M. Wt: 280.12 g/mol
InChI Key: VDZOBCUEAPHTAH-UHFFFAOYSA-N
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Description

This compound is a dihydrochloride salt of a pyrazole-derived primary amine. Its structure features a 3,5-dimethylpyrazole core substituted at position 1 with a 2,2,2-trifluoroethyl group and at position 4 with a methanamine moiety. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications.

Properties

Molecular Formula

C8H14Cl2F3N3

Molecular Weight

280.12 g/mol

IUPAC Name

[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine;dihydrochloride

InChI

InChI=1S/C8H12F3N3.2ClH/c1-5-7(3-12)6(2)14(13-5)4-8(9,10)11;;/h3-4,12H2,1-2H3;2*1H

InChI Key

VDZOBCUEAPHTAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(F)(F)F)C)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach involving:

  • Construction or functionalization of the pyrazole core
  • Introduction of the 2,2,2-trifluoroethyl substituent on the pyrazole nitrogen
  • Installation of the methanamine group at the 4-position of the pyrazole ring
  • Conversion to the dihydrochloride salt for isolation and purification

Stepwise Synthesis Details

Pyrazole Core Formation
  • The pyrazole ring with 3,5-dimethyl substitution is typically prepared by condensation of appropriate β-diketones or 1,3-dicarbonyl compounds with hydrazine derivatives, following classical pyrazole synthesis protocols.
  • Specific conditions involve refluxing methylated diketones with hydrazine hydrate under acidic or neutral conditions to yield 3,5-dimethylpyrazole intermediates.
N-Substitution with 2,2,2-Trifluoroethyl Group
  • The introduction of the trifluoroethyl group at the pyrazole nitrogen is achieved via alkylation reactions.
  • Commonly, 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl bromide or iodide) are reacted with the pyrazole under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • The reaction is typically conducted at room temperature to moderate heat (25–60 °C) to optimize yield and minimize side reactions.
Introduction of Methanamine Group at the 4-Position
  • The 4-position functionalization involves substitution or amination reactions.
  • One approach includes the conversion of the 4-position to a suitable leaving group (e.g., halogenation or tosylation) followed by nucleophilic displacement with ammonia or a primary amine source to install the methanamine moiety.
  • Alternatively, direct reductive amination of a 4-formyl derivative of the pyrazole with ammonia or ammonium salts can be employed.
Formation of the Dihydrochloride Salt
  • The free base of 1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine is converted to its dihydrochloride salt by treatment with anhydrous hydrogen chloride gas or by reaction with concentrated hydrochloric acid in an appropriate solvent such as ethanol or diethyl ether.
  • The salt formation improves the compound’s crystallinity, stability, and water solubility, facilitating purification by recrystallization.

Representative Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Description Yield (%)
1 3,5-Dimethyl-1H-pyrazole + 2,2,2-trifluoroethyl bromide, K2CO3, DMF, 40 °C, 12 h N-alkylation of pyrazole nitrogen 85–90
2 4-Bromination of N-trifluoroethyl pyrazole, NBS, Acetonitrile, RT Halogenation at 4-position 75–80
3 Nucleophilic substitution with NH3 (ammonia in ethanol), reflux, 6 h Introduction of methanamine group 70–75
4 Treatment with HCl gas in ethanol, 0 °C to RT Formation of dihydrochloride salt 95 (crystallization yield)

Analytical and Purification Techniques

  • Purification: Recrystallization from ethanol/ether mixtures or preparative chromatography to achieve high purity.
  • Characterization:
    • Nuclear Magnetic Resonance (NMR) spectroscopy confirms substitution pattern and integrity of the pyrazole ring.
    • Mass Spectrometry (MS) validates molecular weight and trifluoroethyl incorporation.
    • Elemental analysis confirms salt formation and stoichiometry of hydrochloride.
    • Melting point determination for dihydrochloride salt (typically sharp, indicating purity).

Research Findings and Optimization Notes

  • Alkylation efficiency is highly dependent on base choice and solvent polarity; potassium carbonate in DMF is optimal for selective N-alkylation without over-alkylation.
  • Halogenation at the 4-position requires controlled conditions to avoid poly-substitution or ring degradation.
  • Ammonia substitution benefits from excess ammonia and elevated temperature to drive completion.
  • Salt formation is best performed at low temperature to avoid decomposition and maximize crystalline yield.
  • Stability studies indicate the dihydrochloride salt form is stable under ambient conditions for extended periods.

Summary Table of Preparation Parameters

Parameter Optimal Conditions Notes
Pyrazole N-alkylation 2,2,2-Trifluoroethyl bromide, K2CO3, DMF, 40 °C, 12 h High selectivity, 85–90% yield
4-Position Functionalization N-Bromosuccinimide (NBS), acetonitrile, RT Controlled monobromination
Amination Ammonia in ethanol, reflux, 6 h Efficient substitution, 70–75% yield
Salt Formation HCl gas in ethanol, 0–25 °C High purity dihydrochloride salt

Chemical Reactions Analysis

Key Chemical Reactions

The compound’s reactivity arises from its amine group and aromatic pyrazole ring.

Amine Group Reactions

Reaction TypeReagents/ConditionsOutcome
Acylation Acyl chloride (e.g., AcCl) + base (e.g., NaHCO₃)Amide derivative formation
Alkylation Alkyl halide (e.g., R-X) + base (e.g., Et₃N)Alkylated amine derivative
Nucleophilic Substitution Electrophile (e.g., NO₂⁺) + H₂SO₄Substituted amine product

Note: The dihydrochloride salt indicates the amine is protonated, which may influence reaction conditions.

Pyrazole Ring Reactions

The pyrazole ring’s electron-withdrawing trifluoroethyl group directs reactivity:

  • Electrophilic Substitution : Likely occurs at position 4 (para to substituents) due to steric and electronic factors.

    • Example : Nitration with HNO₃/H₂SO₄ could introduce a nitro group at position 4.

  • Metallation (if applicable) : Potential for directed ortho-metallation under specific conditions.

Structural and Functional Considerations

  • Molecular Formula : While not explicitly provided in sources, the structure includes a pyrazole core (C₃H₃N₂), methyl groups (C₁H₃), trifluoroethyl (C₂H₃F₃), and methanamine dihydrochloride (C₁H₆Cl₂N) .

  • Electron-Withdrawing Effects : The trifluoroethyl group stabilizes the pyrazole ring, potentially enhancing its reactivity toward electrophiles.

Scientific Research Applications

Scientific Research Applications

The unique properties of 1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanaminedihydrochloride make it suitable for various applications:

  • Medicinal Chemistry This compound can be used in synthesizing new drugs.
  • Agrochemicals It is also used in developing new methods to protect crops.

Chemical Reactivity

The chemical behavior of this compound is attributed to its functional groups. The amine group allows for nucleophilic reactions, while the pyrazole ring can participate in various electrophilic substitution reactions. These reactions are crucial for synthesizing derivatives to enhance biological activity or alter physical properties.

Biological Activities

Research indicates that compounds containing pyrazole moieties exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. this compound has been studied for:

  • Protein binding
  • Receptor interaction
  • Metabolic processes

These activities make this compound a candidate for further pharmacological studies. Interaction studies are essential to understand how this compound interacts with biological systems, which is crucial for advancing this compound from laboratory research to practical applications.

Analogues

Compound NameStructure FeaturesUnique Characteristics
3,5-DimethylpyrazoleContains two methyl groups on the pyrazole ringSimpler structure; less steric hindrance
TrifluoromethylpyrazoleContains trifluoromethyl group on the pyrazole ringEnhanced lipophilicity; potential for increased bioactivity
4-AminoantipyrineContains an amino group at position 4Known for analgesic properties; different functional profile

Mechanism of Action

The mechanism of action of 1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanaminedihydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Substituent Analysis

The substituent at position 1 of the pyrazole ring significantly influences electronic and steric properties:

Compound Name Position 1 Substituent Key Functional Group
Target Compound 2,2,2-Trifluoroethyl Methanamine dihydrochloride
(1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride 4-Fluorophenyl Methanamine hydrochloride
1-[3,5-Dimethyl-1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine 2,2,2-Trifluoroethyl Ethanamine (free base)
(3,5-Dimethyl-1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)methanol 2,2,2-Trifluoroethyl Methanol
  • Electron-Withdrawing Effects : The trifluoroethyl group (CF3CH2-) is strongly electron-withdrawing, reducing electron density at the pyrazole ring compared to nitrophenyl or fluorophenyl substituents . This may alter reactivity in electrophilic substitution or hydrogen-bonding interactions.

Functional Group Impact

  • Amine vs. Alcohol: The target compound’s methanamine dihydrochloride group confers basicity and salt-enhanced solubility, unlike the hydroxyl group in ’s methanol derivative, which is polar but less basic .
  • Salt Forms : The dihydrochloride salt (target) and hydrochloride salt () improve water solubility compared to free bases (e.g., ’s ethanamine) .

Physicochemical Properties

Property Target Compound (Dihydrochloride) (Hydrochloride) (Free Base) (Methanol)
Molecular Formula* C9H14Cl2F3N3 C12H15ClFN3 C9H14F3N3 C8H11F3N2O
Molecular Weight (g/mol)* ~316.1 255.72 233.23 208.18
Solubility High (salt form) Moderate Low Moderate
LogP (Predicted) ~1.2 (hydrophilic salt) ~2.5 ~3.0 ~1.8

Biological Activity

1-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanaminedihydrochloride is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic uses.

Chemical Structure and Properties

The compound's molecular formula is C9H13F3N4C_9H_{13}F_3N_4 with a molecular weight of 234.22 g/mol. The IUPAC name reflects its complex structure, which includes a pyrazole ring and trifluoroethyl group.

PropertyValue
Molecular FormulaC9H13F3N4
Molecular Weight234.22 g/mol
IUPAC Name1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride
InChI KeyXQIPPHFOJDWXBN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The pyrazole ring enhances binding affinity to various enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may modulate pathways related to inflammation and cancer cell proliferation.

Cytotoxic Activity

Recent research has highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • Study Findings : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against glioma cell lines with IC50 values ranging from 5.00 µM to 24.31 µM.
Cell LineIC50 (µM)
C65.13
SH-SY5Y5.00

These results indicate its potential as a selective agent for targeting tumor cells while sparing normal cells.

Case Studies

Case Study 1: Glioma Treatment
A study investigated the effects of the compound on glioma cell lines. Flow cytometry analysis revealed that treatment with the compound led to significant apoptosis in C6 cells. The mechanism involved cell cycle arrest predominantly in the G0/G1 phase.

Case Study 2: Antimicrobial Properties
Another study explored the antimicrobial activity of the compound against various bacterial strains. Results indicated that it possessed moderate antibacterial properties, particularly effective against Gram-positive bacteria.

Potential Therapeutic Applications

Given its promising biological activities, this compound may have several therapeutic applications:

  • Anticancer Agent : Its ability to induce apoptosis in cancer cells suggests potential use in oncology.
  • Antimicrobial Agent : Moderate antibacterial activity could lead to future developments in treating infections.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride with high reproducibility?

  • Methodological Answer : Synthesis should follow a hybrid computational-experimental framework. Begin with quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and intermediates, minimizing trial-and-error approaches . Use fractional factorial design (FFD) to optimize reaction parameters (temperature, solvent polarity, stoichiometry) with minimal experiments, reducing resource expenditure . Purification can employ membrane separation technologies or gradient recrystallization, validated via HPLC-MS and NMR for purity >98% .

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Assign proton environments using ¹H/¹³C NMR with DEPT-135 to distinguish CH₃ groups and trifluoroethyl motifs.
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for stability analysis.
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • Computational validation via Gaussian or ORCA software ensures spectral assignments align with theoretical predictions .

Q. What experimental protocols ensure the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using:

  • Thermogravimetric analysis (TGA) to assess thermal degradation thresholds.
  • Hygroscopicity tests under controlled humidity (e.g., 40–80% RH) to identify moisture sensitivity.
  • Light exposure assays (ICH Q1B guidelines) with UV-Vis monitoring. Stabilizers like cryoprotectants (trehalose) or inert atmospheres (argon) may be required based on results .

Advanced Research Questions

Q. How can mechanistic insights into the trifluoroethyl group’s electronic effects be elucidated during synthesis?

  • Methodological Answer : Use time-resolved spectroscopy (e.g., stopped-flow UV-Vis) to track intermediate formation. Pair with DFT-based transition state modeling to map energy barriers for fluorinated substituent incorporation. Compare Mulliken charges and frontier molecular orbitals (HOMO-LUMO) of intermediates to quantify electron-withdrawing effects .

Q. What computational strategies are effective in predicting the compound’s reactivity in biological or catalytic systems?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Screen interactions with protein targets (e.g., kinases) to prioritize in vitro assays.
  • Molecular dynamics (MD) simulations : Simulate solvation effects and binding free energies (MM-PBSA/GBSA).
  • Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for catalytic applications .

Q. How should researchers reconcile contradictory data in studies involving this compound’s solubility or bioactivity?

  • Methodological Answer : Apply comparative meta-analysis frameworks :

  • Normalize datasets using Z-scores to account for variability in assay conditions (pH, solvent).
  • Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Use Bayesian statistics to weight data quality and identify outliers .

Q. What green chemistry approaches can minimize waste during large-scale synthesis?

  • Methodological Answer : Implement continuous flow reactors to enhance atom economy and reduce solvent use. Apply E-factor analysis to track waste generation, and replace hazardous solvents with bio-based alternatives (e.g., cyclopentyl methyl ether). Catalytic recycling of trifluoroethyl precursors via Pd-mediated cross-coupling can further improve sustainability .

Q. How can the compound’s reactivity with atmospheric or biological oxidants be systematically studied?

  • Methodological Answer : Design gas-phase reaction chambers to simulate atmospheric oxidation (e.g., OH radical interactions) . For biological systems, use fluorescence-based ROS probes (e.g., DCFH-DA) in cellular models to quantify oxidative stress induction. Pair with LC-MS to identify degradation byproducts .

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